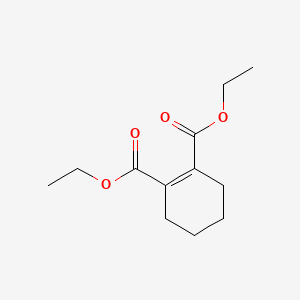

Diethyl cyclohex-1-ene-1,2-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl cyclohexene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJPHNDDJUTHKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601645 | |

| Record name | Diethyl cyclohex-1-ene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92687-41-7 | |

| Record name | Diethyl cyclohex-1-ene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Cyclohex 1 Ene 1,2 Dicarboxylate and Its Analogues

Esterification Reactions for Dicarboxylates

Esterification is a crucial process for the conversion of dicarboxylic acids into their corresponding esters, such as diethyl cyclohex-1-ene-1,2-dicarboxylate. This transformation is typically achieved through acid-catalyzed esterification, a widely employed method in organic synthesis.

Acid-Catalyzed Esterification

Acid-catalyzed esterification, commonly known as Fischer esterification, is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.comlibretexts.org For the synthesis of this compound, cyclohex-1-ene-1,2-dicarboxylic acid is treated with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk

The mechanism of Fischer esterification involves several reversible steps. masterorganicchemistry.combyjus.comlibretexts.org Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.combyjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.combyjus.com Subsequently, a proton transfer occurs, leading to the formation of a good leaving group (water). masterorganicchemistry.combyjus.com Elimination of water and deprotonation of the resulting oxonium ion yields the final ester product. masterorganicchemistry.combyjus.com

To drive the equilibrium towards the formation of the ester, either the water produced during the reaction is removed, or a large excess of the alcohol is used as the solvent. chemistrysteps.comlibretexts.org The use of excess ethanol, for instance, can significantly increase the yield of the desired diethyl ester. masterorganicchemistry.com

Table 1: Key Steps in Acid-Catalyzed Esterification of a Dicarboxylic Acid

| Step | Description |

| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, increasing its electrophilicity. masterorganicchemistry.combyjus.com |

| 2. Nucleophilic Attack | A molecule of ethanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.combyjus.com |

| 3. Proton Transfer | A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate. masterorganicchemistry.combyjus.com |

| 4. Elimination of Water | The protonated hydroxyl group leaves as a water molecule, reforming the carbonyl group. masterorganicchemistry.combyjus.com |

| 5. Deprotonation | The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the monoester. |

| 6. Repetition | The process is repeated for the second carboxylic acid group to form the diester. |

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the synthesis of six-membered rings like the cyclohexene (B86901) core of this compound. cerritos.eduwikipedia.org This reaction involves the combination of a conjugated diene and a dienophile to form a cyclic adduct. wikipedia.orgpraxilabs.com

Diels-Alder Cycloadditions in Cyclohexene Dicarboxylate Synthesis

The Diels-Alder reaction is a [4+2] cycloaddition, meaning it involves the interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile). praxilabs.com It is a concerted reaction, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. wikipedia.org This stereospecific nature makes it highly valuable in organic synthesis for controlling the stereochemistry of the product. youtube.com

In the context of synthesizing cyclohexene dicarboxylates, an intermolecular Diels-Alder reaction involves the reaction of a separate diene and a dienophile. researchgate.net A classic example is the reaction between 1,3-butadiene (B125203) (the diene) and maleic anhydride (B1165640) (the dienophile), which upon hydrolysis and subsequent esterification, can yield derivatives of cyclohexene-1,2-dicarboxylic acid. cerritos.edu The use of substituted dienes and dienophiles allows for the synthesis of a wide variety of cyclohexene dicarboxylate analogues. nih.govresearchgate.net

Table 2: Examples of Intermolecular Diels-Alder Reactions for Cyclohexene Synthesis

| Diene | Dienophile | Product Precursor |

| 1,3-Butadiene | Maleic Anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride cerritos.edu |

| Anthracene (B1667546) | Maleic Anhydride | Adduct of anthracene and maleic anhydride mnstate.edu |

| Silyloxy Dienes | Substituted Enones | Highly substituted cyclohexenes nih.gov |

The intramolecular Diels-Alder reaction occurs when the diene and dienophile are part of the same molecule. wikipedia.orgorganicreactions.org This reaction leads to the formation of fused or bridged polycyclic systems containing a cyclohexene ring. wikipedia.org The stereochemical outcome of intramolecular Diels-Alder reactions is often highly predictable due to the conformational constraints imposed by the tether connecting the diene and dienophile. organicreactions.org This methodology is particularly useful for the synthesis of complex natural products. wikipedia.org The rate of intramolecular reactions can be significantly faster than their intermolecular counterparts due to a less negative entropy of activation. organicreactions.org

The success of a Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile. wikipedia.org In a "normal demand" Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. wikipedia.org Dienophiles are typically activated by electron-withdrawing groups, such as carbonyls, which are present in precursors like maleic anhydride. mnstate.edu

For the synthesis of cyclohexene dicarboxylates, a common strategy is to use a simple diene like 1,3-butadiene or its derivatives and a dienophile containing two carboxyl or ester groups. The stereochemistry of the substituents on the diene and dienophile is retained in the product, making it a stereospecific reaction. youtube.com For example, a cis-dienophile will lead to a cis-substituted cyclohexene product. youtube.com

Table 3: Common Dienes and Dienophiles in Cyclohexene Synthesis

| Component | Examples | Activating/Deactivating Features |

| Dienes | 1,3-Butadiene, Cyclopentadiene (B3395910), Anthracene, Silyloxy dienes | Electron-donating groups on the diene increase reactivity. wikipedia.org Must be able to adopt an s-cis conformation. mnstate.edu |

| Dienophiles | Maleic anhydride, Diethyl maleate (B1232345), Diethyl fumarate (B1241708), Acrylates | Electron-withdrawing groups (e.g., -COOR, -CN, -CHO) on the dienophile increase reactivity. wikipedia.orgmnstate.edu |

Hydrogenation and Dehydrogenation Approaches

Catalytic Hydrogenation of Aromatic and Unsaturated Precursors

Catalytic hydrogenation is a well-established method for the synthesis of saturated and partially saturated cyclic compounds from aromatic or unsaturated precursors. A primary route to Diethyl cyclohexanedicarboxylate, the saturated analogue of the title compound, is the catalytic hydrogenation of Diethyl phthalate (B1215562). This reaction involves the reduction of the aromatic ring of the phthalate ester.

Various catalysts have been employed for this transformation, with rhodium-based catalysts showing high efficacy. For instance, the hydrogenation of dimethyl phthalate has been successfully carried out using a RhNi bimetallic catalyst on an aluminated SBA-15 support. This reaction proceeds in water and yields the corresponding dimethyl cyclohexanedicarboxylate with high conversion rates.

| Catalyst | Substrate | Product | Conditions | Conversion | Reference |

| RhNi/Al-SBA-15 | Dimethyl phthalate | Dimethyl 1,2-cyclohexanedicarboxylate | 80 °C, 1000 psi H₂, 2 h | 84.4% | Not specified |

The hydrogenation of various phthalate plasticizers is a topic of significant industrial interest for the production of environmentally safer alternatives.

Biocatalytic Synthesis and Desymmetrization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. A key application in the synthesis of chiral cyclohexene derivatives is the enzymatic desymmetrization of prochiral or meso precursors. While specific studies on the biocatalytic synthesis of this compound are limited, the desymmetrization of its dimethyl analogue, Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, has been extensively studied.

This process typically employs lipases or esterases to selectively hydrolyze one of the two ester groups in the meso-diester, leading to a chiral monoester with high enantiomeric excess. For example, Candida antarctica lipase (B570770) (Novozym 435) has been used for the efficient desymmetrization of Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to afford (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid in high yield and excellent enantioselectivity.

| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Candida antarctica lipase (Novozym 435) | Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate | (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid | 98.1-99.8% | >99.9% | Not specified |

This biocatalytic approach provides access to valuable chiral building blocks for the synthesis of more complex molecules. The principles of this desymmetrization are directly applicable to the diethyl ester, suggesting that a similar enzymatic process could be developed for the production of chiral monoethyl esters of cyclohex-1-ene-1,2-dicarboxylic acid.

Cyclialkylation Strategies for Ring Formation

Cyclialkylation reactions provide a powerful tool for the construction of cyclic frameworks. One of the notable strategies for the synthesis of cyclohexene dicarboxylate analogues involves the cyclialkylation of a dianion derived from a succinate (B1194679) derivative.

A specific example is the synthesis of Dimethyl cis-1,2-dimethylcyclohex-4-ene-1,2-dicarboxylate. The optimal route for this compound involves the cyclialkylation of the dianion of dimethyl 2,3-dimethylbutanedioate with (Z)-1,4-dichlorobut-2-ene. This reaction constructs the six-membered ring in a single step with the desired stereochemistry of the ester groups. This method highlights the utility of using bifunctional electrophiles to cyclize acyclic precursors. The choice of the base to generate the dianion and the reaction conditions are critical for the success of this transformation.

While this example leads to a dimethyl-substituted cyclohexene ring, the fundamental strategy of cyclialkylation of a dicarboxylate precursor with a suitable dihalide is a viable approach for the synthesis of the this compound core structure.

Novel Synthetic Routes and Process Optimization

The synthesis of this compound and its analogues has traditionally relied on the robust and well-established Diels-Alder reaction. However, conventional methods often necessitate high temperatures, prolonged reaction times, and can present challenges in scalability and sustainability. Recent research has focused on developing novel synthetic methodologies and optimizing existing processes to enhance efficiency, improve selectivity, reduce environmental impact, and enable access to a wider range of complex analogues. These advancements primarily revolve around the application of flow chemistry, microwave-assisted synthesis, and innovative catalytic systems.

Flow Chemistry for Enhanced Efficiency and Scalability

Continuous flow chemistry has emerged as a powerful tool for process optimization in the synthesis of cyclohexene derivatives. By utilizing microreactors or packed-bed reactors, this technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to significant improvements in reaction efficiency, safety, and scalability compared to traditional batch processing. nih.gov

The use of continuous-flow reactors allows for operation at elevated temperatures and pressures, which can dramatically shorten reaction times. For instance, the Diels-Alder reaction between myrcene (B1677589) and acrylic acid, producing an analogue of this compound, was successfully scaled up in a plate-type continuous-flow reactor, achieving a throughput of 2.79 kg of the final product per day. princeton.edu This high-throughput synthesis is a significant improvement over conventional batch methods.

Furthermore, integrating heterogeneous catalysts, such as zeolites, into a continuous flow setup can further enhance the process. nih.gov Zeolites can act as Lewis acid catalysts to accelerate the Diels-Alder reaction, and their use in a packed-bed reactor simplifies product purification and allows for catalyst recycling. A study on the reaction of cyclopentadiene and methyl acrylate (B77674) in a flow system with a zeolite catalyst demonstrated a high conversion rate (≥95%) and a production rate 14 times higher than the equivalent heterogeneous lab-scale batch process. nih.govbohrium.com This approach not only increases productivity but also aligns with the principles of green chemistry by minimizing waste.

| Parameter | Batch Process | Flow Chemistry Process | Reference |

|---|---|---|---|

| Reaction System | Myrcene + Acrylic Acid | Myrcene + Acrylic Acid | princeton.edu |

| Scale | Lab-scale | 105 mL plate-type reactor | princeton.edu |

| Throughput | Lower | 2.79 kg / day | princeton.edu |

| Reaction System | Cyclopentadiene + Methyl Acrylate (Heterogeneous Catalyst) | Cyclopentadiene + Methyl Acrylate (Zeolite Packed-Bed Reactor) | nih.govbohrium.com |

| Conversion | Lower | ≥95% | nih.govbohrium.com |

| Productivity | Baseline | 14x higher production of adduct | nih.govbohrium.com |

Microwave-Assisted Synthesis for Rapid and Green Procedures

Microwave-assisted organic synthesis (MAOS) represents another significant advancement, offering a green and efficient alternative to conventional heating methods. Microwave irradiation can dramatically accelerate reaction rates, leading to substantially shorter reaction times and often higher product yields. nih.govresearchgate.net

In the context of the Diels-Alder reaction for synthesizing precursors to this compound, microwave assistance has proven highly effective. For example, the synthesis of 4-cyclohexene-1,2-dicarboxylic anhydride from 1,3-butadiene and maleic anhydride under microwave irradiation was completed in 45-120 seconds with yields between 80-96%. researchgate.net This is a stark contrast to the conventional heating method, which required 1.5 to 6 hours to achieve similar yields. researchgate.net This rapid, high-yield process minimizes energy consumption and the potential for side-product formation, making it an attractive methodology for process optimization.

| Parameter | Conventional Heating (25°C) | Microwave Irradiation (60°C) | Reference |

|---|---|---|---|

| Reactants | 1,3-Butadiene + Maleic Anhydride | 1,3-Butadiene + Maleic Anhydride | researchgate.net |

| Reaction Time | 1.5 - 6.0 hours | 45 - 120 seconds | researchgate.net |

| Yield | 85 - 97% | 80 - 96% | researchgate.net |

Advanced Catalytic Strategies for Selectivity and Novel Analogues

The development of novel catalysts has opened new avenues for synthesizing complex and stereochemically defined analogues of this compound. Catalysis can influence reaction rates, regioselectivity, and stereoselectivity, which is particularly crucial for the synthesis of chiral molecules.

Lewis Acid Catalysis: The use of Lewis acids such as Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄), or Titanium(IV) chloride (TiCl₄) can significantly accelerate Diels-Alder reactions, allowing them to proceed at much lower temperatures. bohrium.com This is particularly advantageous in asymmetric synthesis, where lower temperatures can enhance enantioselectivity. In a study involving the reaction of butadiene with (-)-dimenthyl fumarate, the use of a Lewis acid catalyst not only lowered the reaction temperature but also dramatically increased the optical purity of the resulting trans-1,2-dimethanol analogue from 1-3% to as high as 78%. bohrium.com

Asymmetric Catalysis: For the synthesis of enantiomerically pure cyclohexene derivatives, chiral catalysts are employed. Chiral copper(II) bis(oxazoline) complexes and confined Brønsted acids like imidodiphosphorimidates have been successfully used to catalyze enantioselective Diels-Alder reactions. nih.govnih.gov These catalysts create a chiral environment around the reactants, directing the cycloaddition to favor the formation of one enantiomer over the other, often with high diastereomer and enantiomer ratios. nih.gov

Alternative Bio-Based Routes: Novel synthetic routes are also being explored from alternative, often bio-based, starting materials. One such strategy involves a multi-step process starting from diacetone alcohol and fumarates. mdpi.com This route includes a one-step dehydration/Diels-Alder reaction in a deep eutectic solvent (DES), followed by hydrogenation to yield 1,2-cyclohexanedicarboxylates. mdpi.com This approach highlights a shift towards more sustainable feedstocks for the production of these important chemical structures.

| Parameter | Thermal Reaction | Lewis Acid Catalyzed Reaction | Reference |

|---|---|---|---|

| Reactants | Butadiene + (-)-Dimenthyl Fumarate | Butadiene + (-)-Dimenthyl Fumarate | bohrium.com |

| Catalyst | None | AlCl₃, SnCl₄, or TiCl₄ | bohrium.com |

| Reaction Temperature | Higher | Lower | bohrium.com |

| Optical Purity of Product | 1 - 3% | 27 - 78% | bohrium.com |

Reactivity and Reaction Mechanisms of Diethyl Cyclohex 1 Ene 1,2 Dicarboxylate

Hydrolysis and Transesterification Reactions of Ester Moieties

The ester functionalities of diethyl cyclohex-1-ene-1,2-dicarboxylate are susceptible to hydrolysis and transesterification reactions, common transformations for this functional group. Hydrolysis, typically carried out under acidic or basic conditions, results in the corresponding dicarboxylic acid.

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. Basic hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates an ethoxide ion to form the carboxylate salt. Acidic workup is required to obtain the neutral dicarboxylic acid.

Transesterification involves the exchange of the ethyl groups of the ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. For instance, treatment with methanol (B129727) in the presence of an acid or base catalyst would lead to the formation of dimethyl cyclohex-1-ene-1,2-dicarboxylate. The efficiency of transesterification can be influenced by reaction conditions such as temperature and concentration, and in some cases, it can occur as a side reaction during other transformations. lookchem.com

Reduction Reactions

The ester groups of this compound can be reduced to alcohols using strong reducing agents. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction would yield the corresponding diol, (cyclohex-1-ene-1,2-diyl)dimethanol. The double bond of the cyclohexene (B86901) ring may also be reduced under certain conditions, for example, through catalytic hydrogenation using a palladium catalyst, which would lead to cyclohexane-1,2-diyl)dimethanol.

The choice of reducing agent and reaction conditions can allow for selective reduction. For instance, catalytic hydrogenation with specific catalysts might selectively reduce the double bond while leaving the ester groups intact, yielding diethyl cyclohexane-1,2-dicarboxylate. orgsyn.org Conversely, reagents like LiAlH₄ are powerful enough to reduce the esters to alcohols without affecting a non-conjugated alkene.

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | (Cyclohex-1-ene-1,2-diyl)dimethanol |

| Hydrogenation (Palladium catalyst) | Diethyl cyclohexane-1,2-dicarboxylate nist.gov |

Electrophilic and Nucleophilic Additions to the Cyclohexene Moiety

The carbon-carbon double bond in the cyclohexene ring of this compound is a site of reactivity, particularly for electrophilic addition reactions. libretexts.org Common electrophiles such as hydrogen halides (HBr, HCl) and halogens (Br₂, Cl₂) can add across this double bond. libretexts.org

The mechanism for electrophilic addition typically involves the initial attack of the π electrons of the double bond on the electrophile, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to give the final addition product. libretexts.org The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation.

Nucleophilic additions to the double bond of simple alkenes are less common unless the double bond is activated by electron-withdrawing groups. In the case of this compound, the ester groups are in conjugation with the double bond, which can make the β-carbon susceptible to nucleophilic attack in a Michael-type addition. For instance, the addition of a nucleophile like diethyl malonate can occur.

Bromination Mechanisms and Aromatization Pathways

The bromination of the cyclohexene moiety is a classic example of electrophilic addition. umass.edu The reaction of an alkene with bromine typically proceeds through a cyclic bromonium ion intermediate. libretexts.org This intermediate is then opened by the attack of a bromide ion from the anti-face, leading to a trans-1,2-dibromo product. umass.edu

In some cases, the initial addition of bromine can be followed by elimination reactions, leading to aromatization, especially if the resulting aromatic system is particularly stable. For instance, the bromination of a related compound, 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid, unexpectedly yields the aromatic product, 4,5-dimethylphthalic acid. researchgate.net This suggests that under certain conditions, the intermediate formed after bromination can undergo dehydrobromination to form a more stable aromatic ring. While this compound itself does not have the diene system that readily aromatizes in the aforementioned example, the potential for aromatization under specific reaction conditions or with further transformations should be considered. The reaction temperature can also influence the product distribution in bromination reactions. dergipark.org.trresearchgate.net

Rearrangement Reactions of the Cyclohexene Ring

The cyclohexene ring system can undergo various rearrangement reactions, often catalyzed by acids or promoted by the formation of reactive intermediates like carbocations. wiley-vch.de While specific rearrangement reactions for this compound are not extensively documented, general principles of carbocation chemistry suggest that rearrangements could occur under conditions that generate a carbocation on the cyclohexene ring.

For example, during electrophilic addition reactions, the initially formed carbocation could potentially undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before being trapped by a nucleophile. The stability of carbocations follows the order: tertiary > secondary > primary. Therefore, if a rearrangement can lead to a more substituted carbocation, it is likely to occur.

Derivatization and Functional Group Transformations

The structure of this compound offers multiple sites for derivatization and functional group transformations, allowing for the synthesis of a wide range of derivatives. vanderbilt.edu

Synthesis of Substituted Cyclohexene Dicarboxylate Derivatives

Substituted cyclohexene dicarboxylate derivatives can be synthesized through various methods. One common approach is the Diels-Alder reaction, where a substituted diene reacts with a dienophile like diethyl fumarate (B1241708) or diethyl maleate (B1232345) to form a substituted cyclohexene ring. orgsyn.org For example, the reaction of 2-trimethylsilyloxy-1,3-butadiene with diethyl fumarate yields diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate. orgsyn.org

Another approach involves the functionalization of a pre-existing cyclohexene dicarboxylate. For instance, the dianion of dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate can be bismethylated to introduce methyl groups onto the ring. researchgate.net Additionally, reactions involving the double bond, as discussed in the electrophilic addition section, can lead to a variety of substituted cyclohexane (B81311) derivatives. The reaction of ethyl acetoacetate (B1235776) with various benzylideneacetones in the presence of a base catalyst can also yield substituted cyclohex-2-enones, which are structurally related. researchgate.net

| Starting Materials | Product | Reaction Type |

| 2-Trimethylsilyloxy-1,3-butadiene and Diethyl fumarate | Diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate | Diels-Alder Reaction orgsyn.org |

| Dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate | trans-1,2-Dimethylcyclohex-4-ene-1,2-dicarboxylate | Bismethylation researchgate.net |

| Ethyl acetoacetate and Benzylideneacetone | 4-Ethoxycarbonyl-3-methyl-5-phenylcyclohex-2-enone | Michael Addition/Aldol Condensation researchgate.net |

Reactions Involving the Ester Functionalities

The chemical reactivity of this compound is significantly influenced by the presence of its two ethyl ester groups. These functionalities serve as primary sites for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. Key reactions targeting these ester groups include hydrolysis, reduction, and transesterification, each proceeding through distinct mechanisms to yield different classes of compounds.

Hydrolysis

Hydrolysis of the ester groups in this compound involves the cleavage of the ester bond to yield the corresponding dicarboxylic acid and ethanol. This transformation can be effectively carried out under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide ion results in the formation of a carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. A final acidification step is required to produce the neutral Cyclohex-1-ene-1,2-dicarboxylic acid. This process is typically irreversible as the final carboxylate salt is resonance-stabilized and resistant to nucleophilic attack.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. After a series of proton transfers, an ethanol molecule is eliminated, and the catalyst is regenerated, yielding the dicarboxylic acid. This reaction is an equilibrium process, and the removal of ethanol or the use of excess water can drive it toward the products.

| Reaction Type | Reagents/Catalyst | Typical Conditions | Product |

| Base-Catalyzed Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in Water/Ethanol | Heating/Reflux, followed by acidification | Cyclohex-1-ene-1,2-dicarboxylic acid |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) in excess water | Heating/Reflux | Cyclohex-1-ene-1,2-dicarboxylic acid |

Reduction

The ester functionalities of this compound can be reduced to primary alcohols. This transformation requires the use of strong reducing agents capable of reducing carboxylic acid derivatives.

The most common and effective reagent for this purpose is Lithium aluminum hydride (LiAlH₄). The reaction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the ester's carbonyl carbon. This is followed by the elimination of the ethoxide group and a second hydride attack on the resulting aldehyde intermediate. The final product, after an aqueous workup, is (Cyclohex-1-en-1,2-diyl)dimethanol. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is a high-yielding reaction that converts both ester groups into hydroxyl groups.

| Reaction Type | Reagent | Solvent | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | (Cyclohex-1-en-1,2-diyl)dimethanol |

Transesterification

Transesterification is a process in which the ethyl groups of the diester are exchanged with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base.

In an acid-catalyzed mechanism, the carbonyl group is protonated, followed by a nucleophilic attack from the new alcohol molecule. For base-catalyzed transesterification, an alkoxide corresponding to the new alcohol acts as the nucleophile. The reaction is an equilibrium process, and to drive it to completion, the new alcohol is often used in large excess, or the displaced ethanol is removed from the reaction mixture as it forms. lookchem.com For related compounds, it has been noted that transesterification conditions can sometimes lead to side reactions like epimerization. lookchem.com

| Reaction Type | Catalyst | Reactant | Typical Conditions | Product |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | An excess of a different alcohol (R'OH) | Heating/Reflux, removal of ethanol | Dialkyl cyclohex-1-ene-1,2-dicarboxylate |

Stereochemical Aspects and Chiral Synthesis

Isomeric Forms of Cyclohexene-1,2-dicarboxylates (cis/trans configurations)

The stereochemistry of Diethyl cyclohex-1-ene-1,2-dicarboxylate is defined by the relative orientation of the two carboxylate groups attached to the C1 and C2 positions of the cyclohexene (B86901) ring. This gives rise to two primary diastereomers: cis and trans.

In the cis isomer , the two diethyl carboxylate substituents are located on the same side of the ring's general plane. mvpsvktcollege.ac.in This configuration results from reactions like the Diels-Alder cycloaddition between a conjugated diene (e.g., 1,3-butadiene) and a cis-dienophile, such as maleic anhydride (B1165640), followed by esterification. chegg.comyoutube.com The resulting cis-cyclohexene dicarboxylate can exist as a pair of rapidly interconverting enantiomeric chair conformations, which often behave as a meso compound at room temperature if the substituents are identical. libretexts.orgchemicalforums.comspcmc.ac.in

In the trans isomer , the two diethyl carboxylate groups are positioned on opposite sides of the ring's plane. mvpsvktcollege.ac.in This arrangement leads to two distinct chair conformations where the substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). youtube.com The diequatorial conformation is generally more stable due to reduced steric hindrance. libretexts.org The trans isomer is chiral and can exist as a pair of enantiomers, (R,R) and (S,S), which are diastereomeric with the cis isomer. libretexts.orgchemicalforums.com

The distinction between these isomers is crucial, as their differing spatial arrangements influence their physical properties, reactivity, and conformational preferences. Spectroscopic methods, such as ¹³C NMR, are effective in distinguishing between the isomeric pairs. researchgate.net

Stereoselective and Enantioselective Synthesis

Achieving control over the stereochemistry during the synthesis of this compound is a key objective in organic synthesis, enabling access to specific isomers for various applications.

Biocatalytic desymmetrization is a powerful strategy for producing enantiomerically pure compounds from prochiral or meso starting materials. In the context of cyclohexene dicarboxylates, this method is used to selectively hydrolyze one of the two ester groups in a meso-diester, yielding a chiral monoester. researchgate.net

A notable example is the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, a close analog of the diethyl ester. acs.org This meso compound can be selectively hydrolyzed by enzymes to produce a chiral monoacid, which is a valuable intermediate. acs.orgacs.org Lipases, esterases, and proteases are commonly screened for this purpose. acs.org Candida antarctica lipase (B570770) (Novozym 435) has proven to be particularly efficient, catalyzing the hydrolysis of the dimethyl ester to yield (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid with excellent yields (98.1–99.8%) and enantiomeric excess (>99.9% ee). researchgate.netacs.orgacs.org This biocatalytic approach offers significant advantages over classical resolution, which has a maximum theoretical yield of 50%, by providing a direct route to a single enantiomer in high purity. acs.org

Table 1: Enzyme Screening for the Desymmetrization of Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate

| Enzyme Source | Conversion to Monoester (%) |

|---|---|

| Candida antarctica lipase (Novozym 435) | >95% |

| Porcine Liver Esterase | >5% |

Data compiled from studies on the hydrolytic desymmetrization of meso-diesters. acs.org

The formation of the cyclohexene ring is often accomplished through a [4+2] cycloaddition, or Diels-Alder reaction. The stereochemical outcome of this reaction can be controlled through the use of various catalytic systems. Lewis acids are frequently employed to catalyze the reaction between dienes and dienophiles (like acrylate (B77674) derivatives), influencing both the reaction rate and its stereoselectivity. mdpi.com

For asymmetric synthesis, chiral catalysts are employed to induce enantioselectivity. mdpi.com For instance, chiral Binap-Palladium complexes have been used in catalytic enantioselective Diels-Alder reactions of acrylate derivatives. researchgate.net Similarly, newly developed bispyrrolidine diboronates (BPDB), when activated by a Lewis or Brønsted acid, can catalyze highly stereoselective asymmetric exo-Diels-Alder reactions. nih.gov These catalytic systems can sterically differentiate between the binding sites on dicarbonyl-based dienophiles, leading to highly regioselective and enantioselective outcomes. nih.gov The development of such catalytic processes is crucial for accessing chiral cyclic compounds that are valuable in pharmaceuticals and materials science. mdpi.comnih.gov

Conformational Analysis of the Cyclohexene Ring System

The cyclohexene ring, unlike the saturated cyclohexane (B81311) ring, is not flexible enough to adopt a perfect chair conformation due to the rigidity of the C=C double bond. Instead, the most stable conformation for the cyclohexene ring system is the half-chair or sofa conformation. wikipedia.org In this arrangement, four of the carbon atoms (including the two sp²-hybridized carbons of the double bond) lie in a single plane, while the other two sp³-hybridized carbons are puckered out of this plane, one above and one below. youtube.com

The substituents on the ring, in this case, the two diethyl dicarboxylate groups, occupy positions that are described as either pseudoaxial (pa) or pseudoequatorial (pe). The relative stability of the conformers for the cis and trans isomers of this compound depends on the steric interactions of these bulky groups.

For the trans-isomer , two half-chair conformers are possible: one with the carboxylate groups in a diequatorial-like arrangement (pe, pe) and another with them in a diaxial-like arrangement (pa, pa). The diequatorial-like conformation is significantly more stable as it minimizes steric strain, particularly the 1,3-diaxial interactions that would be present in the diaxial-like form. libretexts.orgopenstax.org

For the cis-isomer , the two possible half-chair conformers would each have one substituent in a pseudoaxial position and the other in a pseudoequatorial position (pa, pe and pe, pa). These two conformers are enantiomeric and of equal energy, and they rapidly interconvert through a ring-flipping process. spcmc.ac.inopenstax.org

Applications of Diethyl Cyclohex 1 Ene 1,2 Dicarboxylate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Fine Chemicals

The strategic placement of functional groups within Diethyl cyclohex-1-ene-1,2-dicarboxylate positions it as a significant intermediate in the synthesis of various fine chemicals. It serves as a foundational molecule that can be readily modified to produce more complex and high-value substances.

While not typically a monomer itself, this compound is a direct precursor to monomers used in the production of specialized polyesters. The most common pathway involves the catalytic hydrogenation of the cyclohexene (B86901) ring to yield its saturated analog, Diethyl cyclohexane-1,2-dicarboxylate. google.com This saturated diester, or the corresponding dicarboxylic acid obtained via hydrolysis, is a key component in the synthesis of cycloaliphatic polyesters. mdpi.comcore.ac.uk

These polyesters, such as poly(alkylene trans-1,4-cyclohexanedicarboxylate)s, are noted for their intermediate physical properties, falling between those of aromatic and linear aliphatic polyesters. mdpi.comunibo.it By polymerizing the cyclohexane-dicarboxylic acid moiety with various diols (e.g., 1,3-propanediol, 1,4-butanediol), materials with tailored properties suitable for applications like sustainable food packaging can be developed. mdpi.comunibo.it

Furthermore, the hydrogenated derivatives of cyclohexene dicarboxylates are widely employed as non-phthalate plasticizers. researchgate.net Compounds like Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) are introduced into polymer matrixes such as polyvinyl chloride (PVC) to enhance flexibility and durability, serving as safer alternatives to traditional phthalate (B1215562) plasticizers. researchgate.netnih.gov

| Application Area | Derivative Compound | Transformation Required | Resulting Polymer/Product | Key Properties |

|---|---|---|---|---|

| Polyester Synthesis | Cyclohexane-1,2-dicarboxylic acid | Hydrogenation & Hydrolysis | Poly(alkylene cyclohexanedicarboxylate)s | Tailorable thermal and mechanical properties for packaging. mdpi.comunibo.it |

| Plasticizers | Di(isononyl) cyclohexane-1,2-dicarboxylate | Hydrogenation & Transesterification | Additive for PVC | Improves flexibility; safer alternative to phthalates. researchgate.netnih.gov |

The core structure of cyclohexene dicarboxylic acid can be functionalized to create compounds with potential agrochemical applications. A notable example involves the sulfonation of the cyclohexene ring. Esters of sulfo-4-cyclohexene-1,2-dicarboxylic acid have been identified for their utility in insecticide spray formulations. google.com This derivatization highlights the role of the cyclohexene dicarboxylate scaffold as a platform for developing active ingredients or formulation aids in the agrochemical sector.

This compound and its isomers are recognized as valuable organic building blocks for constructing more complex molecular architectures. cymitquimica.com Its synthesis is often achieved through a Diels-Alder reaction, a powerful method for forming six-membered rings with high stereocontrol. researchgate.net This accessibility makes it a useful starting point for multi-step syntheses. The presence of the double bond and two ester groups allows for a wide range of subsequent chemical modifications, enabling chemists to build intricate carbocyclic systems. researchgate.netproquest.com

Catalyst and Co-catalyst Applications

Based on available scientific literature, this compound is not primarily recognized for its application as a catalyst or co-catalyst. Instead, it typically functions as a substrate in reactions that are facilitated by external catalysts, such as the hydrogenation of its double bond using metal catalysts like nickel or palladium. google.com While related structures, such as those derived from cyclohexane-1,2-diamine, are used to form ligands for organocatalysts, the dicarboxylate ester itself does not appear to possess inherent catalytic activity. mdpi.com

Derivatization for Specialized Chemical Applications

The chemical reactivity of this compound allows for its conversion into a variety of derivatives with specialized functions. These transformations target the alkene and ester moieties to produce new compounds with distinct properties.

Key derivatization reactions include:

Hydrogenation : The saturation of the carbon-carbon double bond is a fundamental transformation, yielding Diethyl cyclohexane-1,2-dicarboxylate. google.comorgsyn.org This saturated diester is a key precursor for non-phthalate plasticizers and aliphatic polyesters. researchgate.net

Sulfonation : The addition of a sulfonic acid group to the cyclohexene ring leads to the formation of surface-active agents. These derivatives have been explored for use as wetting agents, emulsifiers, and detergents, as well as components in insecticide sprays. google.com

Hydrolysis and Transesterification : The ethyl ester groups can be hydrolyzed to form the corresponding cyclohexene-1,2-dicarboxylic acid. This diacid can then be re-esterified with different, often longer-chain, alcohols to create a range of esters with varied physical properties, particularly for use as specialized plasticizers. researchgate.net

| Reaction Type | Reagents | Product Class | Specialized Application |

|---|---|---|---|

| Hydrogenation | H₂, Metal Catalyst (e.g., Ni, Pd) | Saturated Diesters | Precursors for plasticizers and polyesters. google.com |

| Sulfonation | Chlorosulfonic acid or Sulfuric acid | Sulfo-cyclohexene dicarboxylic esters | Surfactants, wetting agents, insecticide components. google.com |

| Hydrolysis / Transesterification | H₂O / Acid or Base; Different Alcohols | Dicarboxylic Acids / Different Diesters | Monomers for polyesters; tailored plasticizers. researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of molecules. For cyclohexene (B86901) derivatives, DFT has been successfully used to study stability, reaction mechanisms, and molecular structures. researchgate.net

The electronic structure of a molecule is key to understanding its stability and reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

In a DFT study on a related compound, methyl 2-methoxycyclohex-3-ene-1-carboxylate, the HOMO-LUMO gap was calculated to analyze chemical reactivity. researchgate.net This type of analysis for Diethyl cyclohex-1-ene-1,2-dicarboxylate would involve mapping the electron density to identify electrophilic and nucleophilic sites. The Molecular Electrostatic Potential (MEP) surface is another tool used to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net Red regions on an MEP map indicate areas of negative potential (prone to electrophilic attack), while blue regions signify positive potential (prone to nucleophilic attack).

Table 1: Application of Quantum Chemical Methods

| Method | Application | Insights Gained for Cyclohexene Derivatives |

|---|---|---|

| DFT | Geometry Optimization | Predicts the most stable 3D structure and bond parameters. |

| FMO Analysis | HOMO-LUMO Gap Calculation | Assesses molecular stability and chemical reactivity. researchgate.net |

| MEP Analysis | Charge Distribution Mapping | Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.net |

| TD-DFT | Electronic Spectra Prediction | Simulates UV-Vis spectra and analyzes electronic transitions. |

DFT is also a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. For reactions involving cyclohexene structures, such as the Diels-Alder reaction, DFT can be used to model the pathway from reactants to products. researchgate.net This involves calculating the energy profile of the reaction, identifying the transition state structure, and determining the activation energy.

For instance, studies on the formation of substituted cyclohexenes via Diels-Alder reactions have employed DFT to understand the stereo-chemical and regio-selective outcomes. researchgate.net By analyzing the transition states for different possible reaction pathways (e.g., leading to axial-axial, equatorial-equatorial, or axial-equatorial products), researchers can predict which product is kinetically favored. researchgate.net

Molecular Dynamics and Conformational Studies

For disubstituted cyclohexanes, the relative stability of conformers is determined by steric interactions. openstax.orglibretexts.org Substituents prefer to occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org In the case of trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is generally much more stable than the diaxial conformer. libretexts.orglibretexts.org For cis-1,2-disubstituted cyclohexanes, one substituent must be axial and the other equatorial, leading to two conformations of equal energy upon ring-flipping. openstax.orglibretexts.org

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule, including conformational changes over time and interactions with its environment. These simulations provide a detailed picture of the molecule's flexibility and the equilibrium between different conformers.

Table 2: Conformational Preferences in 1,2-Disubstituted Cyclohexane (B81311) Systems

| Isomer | Substituent Positions (Conformer 1) | Substituent Positions (Conformer 2) | Relative Stability |

|---|---|---|---|

| cis | Axial, Equatorial | Equatorial, Axial | The two conformers are of equal energy. libretexts.org |

| trans | Equatorial, Equatorial | Axial, Axial | The diequatorial conformer is strongly favored. libretexts.orglibretexts.org |

Chemoinformatics and QSAR Approaches in Structure-Activity Relationships

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate a compound's structural features with its biological activity or chemical properties. While specific QSAR studies on this compound are not prominent, the methodology has been applied to related cyclohexane derivatives to predict their therapeutic potential. researchgate.net

A typical QSAR study involves:

Data Set Collection : Assembling a group of molecules with known activities.

Descriptor Calculation : Computing various molecular descriptors (e.g., topological, physicochemical, electronic) for each molecule.

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a mathematical model linking the descriptors to the activity. researchgate.net

Model Validation : Rigorously testing the model's predictive power.

For a compound like this compound, QSAR models could be developed to predict properties such as its efficacy as a plasticizer, its potential as a synthetic intermediate, or its interaction with biological targets, based on descriptors derived from its structure. researchgate.net

Energy-Structure Relationship Analysis

The relationship between a molecule's structure and its potential energy is fundamental to understanding its stability and conformational landscape. Potential Energy Surface (PES) scans are a common computational method to explore this relationship. researchgate.net

A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's total energy at each step. researchgate.net The resulting plot of energy versus the geometric parameter reveals energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. For this compound, a PES scan could be performed by rotating the C-C bonds connecting the ester groups to the cyclohexene ring to identify the most stable rotational isomers (rotamers). This analysis provides quantitative data on the energy barriers to conformational change and the relative populations of different stable structures. researchgate.net

Green Chemistry Approaches in the Synthesis and Reactions

Atom Economy and Waste Prevention Strategies

A cornerstone of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Addition reactions are considered ideal in this regard as they, in theory, incorporate all reactant atoms into the final product, leading to a 100% atom economy. jocpr.comrsc.org

The primary route to synthesizing Diethyl cyclohex-1-ene-1,2-dicarboxylate is the Diels-Alder reaction, a [4+2] cycloaddition that epitomizes the principle of high atom economy. jocpr.com In this reaction, a conjugated diene (like 1,3-butadiene) reacts with a dienophile (like diethyl maleate (B1232345) or diethyl fumarate) to form the cyclohexene (B86901) ring system. rdd.edu.iq

Reaction for Atom Economy Calculation: 1,3-Butadiene (B125203) + Diethyl maleate → Diethyl cis-cyclohex-4-ene-1,2-dicarboxylate

The atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,3-Butadiene | C₄H₆ | 54.09 |

| Diethyl maleate | C₈H₁₂O₄ | 172.18 |

| Total Reactants | 226.27 | |

| This compound | C₁₂H₁₈O₄ | 226.27 |

Based on this, the Diels-Alder synthesis of this compound achieves a theoretical atom economy of 100%, as all atoms from the reactants are conserved in the final product. jocpr.com This inherent efficiency is a significant waste prevention strategy, as it minimizes the formation of byproducts that would require disposal. sigmaaldrich.com By designing syntheses around highly atom-economical reactions, the generation of chemical waste is prevented at its source.

Use of Safer Solvents and Reaction Media (e.g., Deep Eutectic Solvents)

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry promotes the use of safer alternatives, such as water, supercritical fluids, or Deep Eutectic Solvents (DES). core.ac.uk

Deep Eutectic Solvents are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that, at a particular molar ratio, form a eutectic with a melting point significantly lower than that of the individual components. core.ac.uk They are gaining attention as green reaction media due to their low volatility, low flammability, high thermal stability, biodegradability, and potential for recyclability. core.ac.ukresearchgate.net

In the context of the Diels-Alder reaction for synthesizing cyclohexene derivatives, DES have shown promise. They can serve not only as the reaction medium but also as catalysts, potentially enhancing reaction rates and selectivity. core.ac.uk For instance, a green, catalyst-free synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates was successfully achieved using an eco-friendly DES composed of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid. nih.gov This approach highlights the potential of DES to facilitate complex ester synthesis under mild conditions without the need for hazardous catalysts or conventional solvents. nih.gov

Table of Potential Green Solvents for Diels-Alder Reactions

| Solvent Type | Examples | Green Chemistry Advantages |

|---|---|---|

| Deep Eutectic Solvents (DES) | Choline chloride/Urea, 1,3-Dimethylurea/L-(+)-tartaric acid | Low toxicity, biodegradable, recyclable, low volatility, can enhance reaction rates. core.ac.ukresearchgate.netnih.gov |

| Water | H₂O | Non-toxic, non-flammable, inexpensive, can enhance reaction rates and selectivity through hydrophobic effects. nih.gov |

| Solvent-free (Neat) | Reactants mixed without solvent | Eliminates solvent waste entirely, simplifies purification, reduces energy consumption. researchgate.net |

Biocatalysis in Sustainable Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes offer remarkable catalytic efficiency and high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions (temperature, pressure, and pH), making them attractive green catalysts. researchgate.net

The development of "Diels-Alderases"—enzymes capable of catalyzing the Diels-Alder reaction—is an active area of research aimed at harnessing nature's catalytic power for sustainable synthesis. researchgate.netresearchgate.net While the direct enzymatic synthesis of this compound is still an emerging field, biocatalysis has been applied to related transformations. For example, enzymatic hydrolytic resolution has been used to separate enantiomers of racemic cyclohexene precursors, providing a green route to optically active compounds. acs.org In one study, Amano PS lipase-IM was used for the kinetic resolution of a racemic acetylated cyclohexene derivative, achieving high enantiomeric excess (99% ee) for the desired stereoisomer. acs.org This demonstrates the potential of biocatalysis to introduce chirality, a critical aspect in the synthesis of pharmaceuticals and fine chemicals, in a sustainable manner.

The application of enzymes could circumvent the need for chiral auxiliaries or metal-based catalysts often used in asymmetric synthesis, thereby reducing waste and avoiding toxic heavy metals. acs.org

Development of Environmentally Benign Catalytic Systems

While the Diels-Alder reaction can often proceed thermally without a catalyst, catalysts are sometimes employed to increase the reaction rate and control stereoselectivity. cerritos.edu A green chemistry approach seeks to replace traditional catalysts, such as harsh Lewis acids, with more environmentally benign alternatives.

Strategies for greener catalysis in the synthesis of cyclohexene derivatives include:

Water as a Catalytic Medium : Performing Diels-Alder reactions in water can lead to significant rate accelerations and improved selectivity due to hydrophobic effects, where the nonpolar reactants are driven together in the aqueous environment. nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.net This technology enhances energy efficiency, a key principle of green chemistry.

Solid-Supported Catalysis : Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, offer advantages such as easy separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. researchgate.net This minimizes waste from both the catalyst and the separation process.

Catalyst-Free Systems : Optimizing reactions to proceed under solvent-free (neat) conditions or in green media like DES can eliminate the need for a catalyst altogether, representing the most benign option. nih.gov

The combination of these approaches, such as microwave-assisted reactions on solid supports, offers a powerful green protocol for synthesizing compounds like this compound, achieving maximum energy utilization and minimal waste. researchgate.net

Q & A

Basic: What are the standard synthetic routes for Diethyl cyclohex-1-ene-1,2-dicarboxylate, and how are reaction conditions optimized?

Methodological Answer:

The compound is synthesized via cross-enyne metathesis (CEYM) followed by Diels-Alder reactions. For example, a one-pot CEYM-Diels-Alder protocol using Grubbs’ catalyst (e.g., 1st or 2nd generation) generates cyclohexene derivatives in moderate yields (51–55%) . Optimization involves adjusting solvent polarity (e.g., THF or DMF co-solvents), temperature (room temperature to reflux), and catalyst loading. Reaction progress is monitored via TLC or GC-MS to identify intermediates and optimize stepwise yields.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign stereochemistry (cis vs. trans isomers) using coupling constants (e.g., JHH for olefinic protons) and carbon chemical shifts. For instance, cis-4-cyclohexene isomers show distinct shifts at δ ~5.6 ppm (¹H) and ~125 ppm (¹³C) for the double bond .

- IR Spectroscopy: Confirm ester carbonyl stretches at ~1720–1740 cm⁻¹.

- Mass Spectrometry: Validate molecular weight (226.2690 g/mol) via ESI-MS or GC-EI-MS .

Advanced: How do stereoisomers (cis vs. trans) of this compound influence reactivity in cycloaddition reactions?

Methodological Answer:

Stereochemistry dictates regioselectivity in Diels-Alder reactions. The cis isomer (CAS 4841-85-4) exhibits enhanced reactivity due to favorable orbital alignment of the conjugated diene, whereas the trans isomer (CAS 5048-50-0) may require harsher conditions (e.g., Lewis acid catalysts) to achieve comparable yields . Comparative studies using DFT calculations (e.g., B3LYP/6-31G*) model transition-state geometries and predict endo/exo selectivity .

Advanced: What computational approaches are used to predict the physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate logP (predicted ~1.695) and polar surface area (52.6 Ų) to assess solubility and bioavailability .

- Molecular Dynamics Simulations: Model diffusion coefficients in solvents (e.g., ethanol or DMSO) to optimize reaction media.

- NIST Data Integration: Cross-reference experimental boiling points (293.5°C) and vapor pressure data to validate computational models .

Basic: How are purity and stability ensured during storage of this compound?

Methodological Answer:

- Storage Conditions: Store under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis of ester groups.

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., free dicarboxylic acid).

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic FT-IR and NMR checks .

Advanced: What strategies enable functionalization of this compound for bioactive molecule synthesis?

Methodological Answer:

- Allylic Functionalization: Employ Pd-catalyzed allylic alkylation to introduce amines or halides at the cyclohexene moiety .

- SN2 Reactions: React with cinnamyl halides in DMF/THF mixtures to generate hydrazide derivatives (e.g., 68% yield for diethyl 1-cinnamylhydrazide-1,2-dicarboxylate) .

- Epoxidation: Use m-CPBA to form epoxide derivatives for ring-opening polymerization studies .

Data Contradiction: How should researchers address discrepancies in reported physical properties (e.g., boiling points) across literature sources?

Methodological Answer:

- Source Validation: Prioritize data from authoritative databases (e.g., NIST) over vendor catalogs.

- Experimental Replication: Measure boiling points using standardized methods (e.g., microdistillation under reduced pressure) and compare with literature values (e.g., 293.5°C at 760 mmHg vs. vendor-reported ranges).

- Purity Assessment: Verify compound purity via elemental analysis or GC-MS to rule out impurities affecting physical properties .

Advanced: What are the ecological implications of using this compound given limited toxicity data?

Methodological Answer:

- Read-Across Analysis: Compare with structurally similar esters (e.g., diethyl phthalate) to estimate biodegradability and bioaccumulation potential.

- QSAR Modeling: Predict acute aquatic toxicity (e.g., LC50 for fish) using logKow and molecular weight .

- Waste Mitigation: Implement ozonation or activated carbon filtration in lab waste streams to degrade ester residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.